molecular formula C11H13NO B7772638 3-(Dimethylamino)-1-phenyl-2-propen-1-one

3-(Dimethylamino)-1-phenyl-2-propen-1-one

Cat. No. B7772638
M. Wt: 175.23 g/mol
InChI Key: HUTKDPINCSJXAA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nonlinear Optical Properties : A compound synthesized from 3-(Dimethylamino)-1-phenyl-2-propen-1-one demonstrated potential for optical device applications like optical limiters, showing a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity (Rahulan et al., 2014).

  • Potential Antidepressant Agents : Certain derivatives of this compound were synthesized and evaluated as potential antidepressant agents. One such compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, was chosen for further evaluation due to its effective activity and relative lack of anticholinergic side effects (Clark et al., 1979).

  • Toxicological Evaluation : A study on 2-Dimethylaminomethyl-1-phenyl-2-propen-1-one hydrochloride, a novel cytotoxic and anticancer agent, revealed no significant effect on certain blood parameters or pathological symptoms in vital organs in mice. However, it did show some side effects like elevation of cholesterol and creatinine concentrations and inflammation of liver and lungs (Dimmock et al., 2003).

  • Fluorescent Chemosensor : A novel compound synthesized from this compound acted as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe+3 ions (Singh et al., 2014).

  • Antimicrobial Activity : Derivatives synthesized from this compound showed significant antibacterial and antifungal activities, indicating potential for pharmaceutical applications (Swarnkar et al., 2014).

  • Hydrogen Bond Proton Acceptors : Due to the electron-donating effects of the terminal dimethylamino groups, the carbonyl units in 1-aryl-3-(dimethylamino)prop-2-en-1-ones are excellent proton acceptors, forming stable intra- and intermolecular hydrogen bonds (Pleier et al., 2003).

  • Synthesis of β-Amino Ketones : Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an important intermediate for synthesizing antidepressants, was achieved through the enantioselective reduction of 3-(dimethylamino)-1-phenylpropan-1-one using a mutated carbonyl reductase (Zhang et al., 2015).

properties

IUPAC Name

3-(dimethylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKDPINCSJXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 50.0 g of acetophenone and 150 ml of N,N-dimethylformamide dimethyl acetal was stirred and heated at reflux for 8 hours. The mixture was allowed to cool to room temperature, then the solvent was removed in vacuo to give a crystalline residue. The residue was treated with 400 ml of hexane then filtered. The material on the filter was washed with hexane to give 47.8 g of the desired product as yellow crystals, mp 88°-91° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.